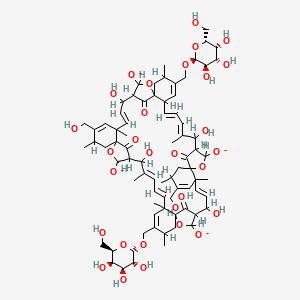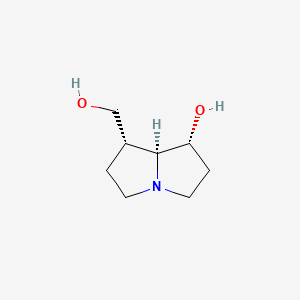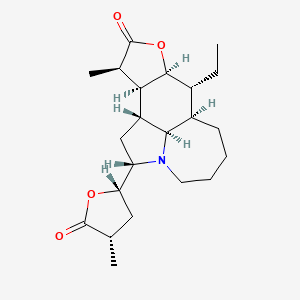
Tuberostemonine N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberostemonine N is an alkaloid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Therapeutic Potential
Tuberostemonine N, derived from Stemona tuberosa, has shown promising results in suppressing cigarette smoke-induced sub-acute lung inflammation in mice. This compound significantly decreased the infiltration of peribronchial and perivascular inflammatory cells, inhibited the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF), and reduced alveoli size in lung tissues. These findings suggest that Tuberostemonine N may serve as a novel therapeutic agent for lung diseases such as COPD (Jung et al., 2016).
Immunomodulatory Effects
Research on tuberostemonine stereoisomers, including Tuberostemonine N, from Stemona tuberosa indicates that these compounds have significant immunomodulatory properties. While Tuberostemonine N itself did not significantly affect cytokine production in splenic T cells, its counterpart, Tuberostemonine O, selectively suppressed interleukin (IL)‐2 production and inhibited IL‐2-induced T-cell proliferation in a dose-dependent manner. This suggests a potential role for tuberostemonine alkaloids in controlling chronic inflammatory and autoimmune diseases caused by hyperactivated T cells (Jang et al., 2014).
Pharmacokinetics and Biodistribution
Studies on the metabolic profiles of tuberostemonine N and its stereoisomer in rats have provided insights into their pharmacokinetics and biodistribution. These studies are crucial for understanding the differences in pharmacological effects between the isomers and can inform the development of therapeutic agents based on these compounds (Tong et al., 2017).
Chemical Diversity and Synthesis
Investigations into the chemical components of Stemona tuberosa have led to the isolation of various tuberostemonine alkaloids, including Tuberostemonine N. These studies not only contribute to our understanding of the chemical diversity within the Stemona species but also facilitate the development of synthetic strategies for these complex molecules, potentially enabling their broader application in medicinal chemistry (Jiang et al., 2006).
Eigenschaften
Produktname |
Tuberostemonine N |
|---|---|
Molekularformel |
C22H33NO4 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
GYOGHROCTSEKDY-ISVJHBHWSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C |
Kanonische SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
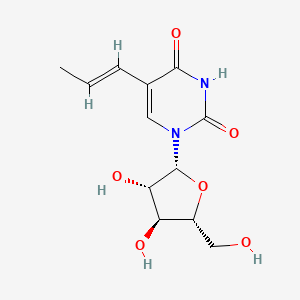
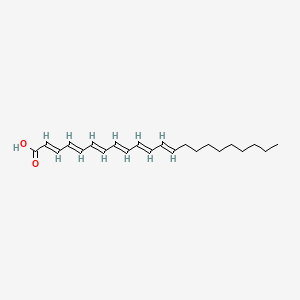
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)

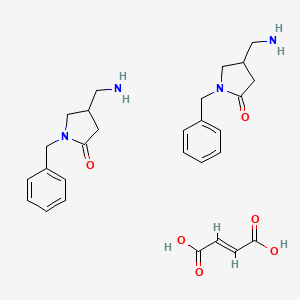
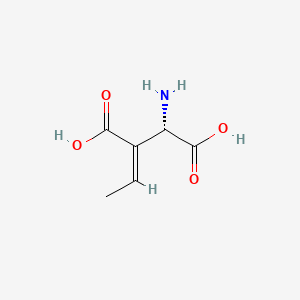
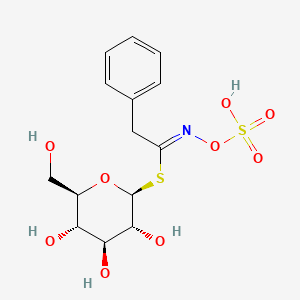
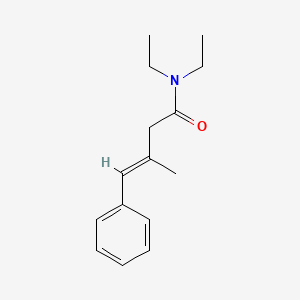

![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
